N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide
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Overview
Description
“N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide” is a complex organic compound that contains several functional groups. It has a benzo[d]thiazol-2-yl group, a fluorophenyl group, and a propanamide group . These groups suggest that the compound might have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzo[d]thiazol-2-yl ring, the fluorophenyl group, and the propanamide group . The presence of these groups would likely confer specific physical and chemical properties to the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the benzo[d]thiazol-2-yl, fluorophenyl, and propanamide groups . These groups could confer properties such as solubility, stability, and reactivity.Scientific Research Applications
Protein Kinase Inhibition
This compound has been identified as a protein kinase inhibitor . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). Inhibition of specific protein kinases can be a powerful strategy in treating diseases where phosphorylation becomes dysregulated, such as cancer, diabetes, and autoimmune disorders.
Antitumor Activity
Derivatives of the compound have shown potential as anti-tumor agents . They have been evaluated for their anti-proliferative activities in vitro, indicating their possible use in cancer treatment. The structure-activity relationship (SAR) analysis suggests that steric effects play a significant role in the anti-tumor activity, with some derivatives showing excellent inhibition of cancer cell lines.
Antibacterial and Antifungal Applications
Thiazole compounds, which include the core structure of this compound, have historically been used in the development of antibacterial and antifungal drugs . Their ability to interfere with bacterial and fungal cell function makes them valuable in the treatment of infections.
Psychoactive Substance Risk Assessment
The compound has been assessed for risks associated with its use as a new psychoactive substance . This involves evaluating its potential for abuse, pharmacological effects, and health risks, which is crucial for regulatory and public health decisions.
Industrial Applications
In an industrial context, thiazole derivatives are used in chemical storage and management . They serve as intermediates in the synthesis of various chemicals and can be involved in industrial testing applications.
Environmental Science Research
Thiazole derivatives are also relevant in environmental science research . They can be used to study the environmental impact of chemical substances, their breakdown products, and their interaction with living organisms in ecosystems.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2OS2/c17-10-4-6-11(7-5-10)22-9-8-14(21)19-16-20-15-12(18)2-1-3-13(15)23-16/h1-7H,8-9H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYFWBLUTNNUII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)NC(=O)CCSC3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide |
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